molecular formula C22H23N5O3 B11145346 5-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11145346
M. Wt: 405.4 g/mol
InChI Key: ISKROZXYYWWQEA-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a benzimidazole moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the pyrazole ring with a dimethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Benzimidazole Moiety: The benzimidazole group is introduced through nucleophilic substitution reactions, where the benzimidazole derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is investigated for its potential as a pharmacological agent. Studies focus on its interactions with various biological targets and its effects on cellular processes.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Research is ongoing to evaluate its efficacy and safety in treating various diseases.

Industry

In the industrial sector, the compound is explored for its potential use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal function. The pyrazole ring can interact with enzymes, inhibiting their activity. These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide
  • 5-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1H-pyrazole-3-carboxylate

Uniqueness

The uniqueness of 5-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups. The presence of both the benzimidazole and pyrazole rings, along with the dimethoxyphenyl group, provides a distinct set of chemical and biological properties that are not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-14-24-16-6-4-5-7-19(16)27(14)11-10-23-22(28)18-13-17(25-26-18)15-8-9-20(29-2)21(12-15)30-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,28)(H,25,26)

InChI Key

ISKROZXYYWWQEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCNC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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